

Application Notes and Protocols for C_GS35066 In Vivo_ Studies

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Compound of Interest

Compound Name: CGS35066

Cat. No.: B15617009

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Abstract

These application notes provide a comprehensive overview of the experimental use of **CGS35066**, a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), for in vivo research. **CGS35066** is a valuable tool for investigating the physiological and pathological roles of the endothelin system. This document outlines detailed protocols for two key in vivo models: the inhibition of big endothelin-1 (big ET-1)-induced pressor response in conscious rats and the attenuation of cerebral vasospasm in a rabbit subarachnoid hemorrhage model. Additionally, it includes a summary of quantitative data from relevant studies and a depiction of the ECE-1 signaling pathway.

Introduction

CGS35066 is an aminophosphonate-based inhibitor with high affinity and selectivity for endothelin-converting enzyme-1 (ECE-1).[1] ECE-1 is a key metalloprotease responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor, endothelin-1 (ET-1).[2] With an IC50 of 22 nM for human ECE-1, **CGS35066** is significantly more selective for ECE-1 over neutral endopeptidase 24.11 (NEP), for which it has

an IC₅₀ of 2.3 μM.[2][3] This selectivity makes **CGS35066** an excellent pharmacological tool for elucidating the specific functions of ECE-1 in various physiological and pathophysiological processes, including cardiovascular regulation and cerebral vasospasm.[2] An orally active prodrug, CGS 35339, has also been developed.[2]

Data Presentation

In Vitro Inhibitory Activity of CGS35066

Enzyme Target	IC ₅₀	Source Organism	Reference
Endothelin-Converting Enzyme-1 (ECE-1)	22 ± 0.9 nM	Human	[3]
Neutral Endopeptidase 24.11 (NEP)	2.3 ± 0.03 μM	Rat Kidney	[3]

In Vivo Efficacy of CGS35066 in Conscious Rats (Inhibition of Big ET-1 Induced Pressor Response)

CGS35066 Dose (mg/kg, i.v.)	Inhibition at 30 min (%)	Inhibition at 120 min (%)	Reference
0.3	61 ± 7	29 ± 7	[3]
1.0	78 ± 4	63 ± 5	[3]
3.0	93 ± 4	63 ± 5	[3]
10.0	98 ± 2	84 ± 10	[3]

Big ET-1 was administered at a dose of 0.3 nmol/kg, i.v.[3]

In Vivo Efficacy of CGS35066 in a Rabbit Cerebral Vasospasm Model

Animal Model	CGS35066 Dose (mg/kg, i.v.)	Outcome	Reference
New Zealand White Rabbits with Subarachnoid Hemorrhage	1	Significantly attenuated basilar arterial narrowing	

Experimental Protocols

Protocol 1: Inhibition of Big Endothelin-1-Induced Pressor Response in Conscious Rats

This protocol details the procedure for evaluating the efficacy of **CGS35066** in inhibiting the hypertensive effects of big ET-1 in conscious, freely moving rats.

1. Animal Preparation and Catheter Implantation:

- Animals: Male Sprague-Dawley rats are commonly used.
- Surgical Procedure:
 - Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
 - Surgically implant catheters into the femoral artery for blood pressure monitoring and the jugular vein for intravenous administration of compounds.[4][5]
 - Exteriorize the catheters at the dorsal neck region.
 - Allow the animals to recover from surgery for at least 7-10 days to ensure they are fully conscious and acclimated.[1] During this period, house the animals individually.[1]

2. Preparation of **CGS35066** and Big ET-1:

- **CGS35066** Formulation: For intravenous administration, **CGS35066** can be dissolved in a suitable vehicle. A suggested formulation involves dissolving the compound in DMSO to create a stock solution, which is then diluted with 20% Captisol in normal saline. The final pH of the formulation should be between 5 and 9.

- Big ET-1 Solution: Dissolve big endothelin-1 (rat) in sterile saline to the desired concentration.
3. Experimental Procedure:
- Acclimatization: On the day of the experiment, place the rats in their experimental cages and allow them to acclimate for at least 60 minutes.
 - Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate.
 - **CGS35066** Administration: Administer **CGS35066** or vehicle intravenously at the desired doses (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg).
 - Big ET-1 Challenge: At specific time points after **CGS35066** administration (e.g., 30 and 120 minutes), administer a bolus of big ET-1 (0.3 nmol/kg, i.v.).^[3]
 - Data Acquisition: Continuously monitor and record MAP and heart rate. The pressor response is typically quantified as the area under the curve of the change in MAP over time.^[3]
4. Data Analysis:
- Calculate the percentage inhibition of the big ET-1-induced pressor response for each dose of **CGS35066** compared to the vehicle control group.
 - Statistical analysis can be performed using appropriate methods, such as ANOVA followed by post-hoc tests.

Protocol 2: Attenuation of Cerebral Vasospasm in a Rabbit Subarachnoid Hemorrhage Model

This protocol describes the induction of cerebral vasospasm via subarachnoid hemorrhage (SAH) in rabbits and the evaluation of **CGS35066**'s ability to mitigate this condition.

1. Animal Preparation:

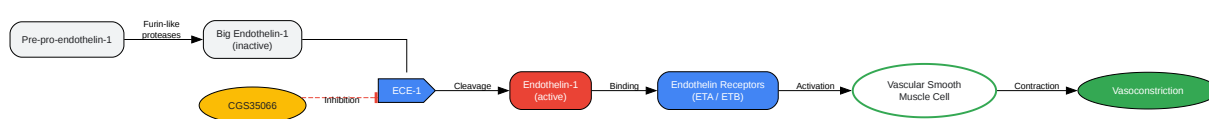
- Animals: New Zealand White rabbits are a suitable model.

- Anesthesia: Anesthetize the rabbits for all surgical procedures.
2. Induction of Subarachnoid Hemorrhage (SAH):
- Surgical Approach:
 - Make a cranial opening to expose the cerebral arteries.[6]
 - Induce SAH by puncturing a cerebral artery, such as the posterior branch of the middle cerebral artery.[6]
 - To increase the amount of subarachnoid blood, a second puncture can be made in the superior sagittal sinus for blood withdrawal.[6]
 - Confirmation of SAH: The presence of significant subarachnoid blood clots should be confirmed upon post-mortem examination.[6]
3. **CGS35066** Administration:
- Formulation: Prepare **CGS35066** for intravenous injection as described in Protocol 1.
 - Dosing Regimen:
 - Prevention Protocol: Administer **CGS35066** (e.g., 1 mg/kg, i.v.) starting 1 hour after SAH induction, followed by twice-daily injections.
 - Reversal Protocol: Initiate **CGS35066** treatment (e.g., 1 mg/kg, i.v.) 24 hours after SAH induction, followed by twice-daily injections.
4. Quantification of Cerebral Vasospasm:
- Imaging: Use techniques such as magnetic resonance angiography (MRA) or videomicroscopy to visualize and measure the diameter of cerebral arteries (e.g., the basilar artery) at baseline and various time points after SAH.[6][7][8]
 - Histological Analysis: At the end of the study, sacrifice the animals and perform histological analysis of the cerebral arteries to measure vessel diameter and assess morphological changes.[7][8]

5. Data Analysis:

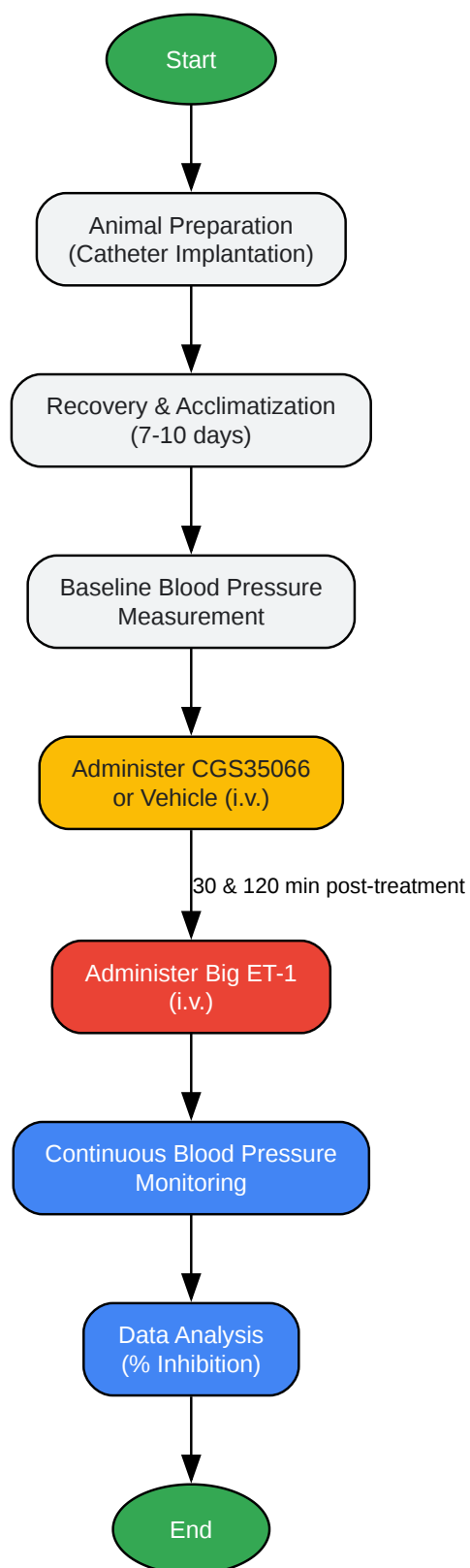
- Compare the arterial diameters between the vehicle-treated SAH group, the **CGS35066**-treated SAH group, and a sham-operated control group.
- Use appropriate statistical methods to determine the significance of any observed differences.

Signaling Pathways and Experimental Workflows



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Caption: **CGS35066** inhibits ECE-1, blocking the conversion of Big ET-1 to active ET-1.



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Caption: Workflow for assessing **CGS35066**'s effect on Big ET-1-induced hypertension.

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